N-FMOC-3-(triphenylmethyl)-L-histidine
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Overview
Description
N-FMOC-3-(triphenylmethyl)-L-histidine is a derivative of the amino acid histidine, where the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group and the imidazole ring is protected by a triphenylmethyl (trityl) group. This compound is commonly used in peptide synthesis to protect the amino and imidazole groups from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-FMOC-3-(triphenylmethyl)-L-histidine typically involves the protection of the amino group with the FMOC group and the imidazole ring with the trityl group. The process generally follows these steps:
Protection of the Amino Group: The amino group of L-histidine is protected using FMOC chloride in the presence of a base such as sodium bicarbonate or triethylamine.
Protection of the Imidazole Ring: The imidazole ring is protected by reacting L-histidine with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-FMOC-3-(triphenylmethyl)-L-histidine undergoes various chemical reactions, including:
Deprotection Reactions: The FMOC group can be removed using secondary amines like piperidine in DMF, while the trityl group can be removed using acidic conditions such as trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for FMOC removal; TFA in dichloromethane for trityl removal.
Coupling: DCC or DIC with HOBt or HOAt in solvents like DMF or dichloromethane.
Major Products Formed
Deprotection: L-histidine with free amino and imidazole groups.
Coupling: Peptides or peptide derivatives with protected or deprotected histidine residues.
Scientific Research Applications
N-FMOC-3-(triphenylmethyl)-L-histidine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of N-FMOC-3-(triphenylmethyl)-L-histidine primarily involves its role as a protected amino acid derivative in peptide synthesis. The FMOC and trityl groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions during peptide chain elongation. Upon completion of the synthesis, these protecting groups are removed to yield the desired peptide with free functional groups .
Comparison with Similar Compounds
Similar Compounds
N-FMOC-3-(2-naphthyl)-L-alanine: Another FMOC-protected amino acid used in peptide synthesis.
N-FMOC-3-(3-pyridyl)-L-alanine: Similar to N-FMOC-3-(triphenylmethyl)-L-histidine, but with a pyridyl group instead of a trityl group.
Uniqueness
This compound is unique due to the presence of both FMOC and trityl protecting groups, which provide orthogonal protection for the amino and imidazole groups. This allows for selective deprotection and functionalization, making it highly valuable in complex peptide synthesis .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDUPKDPUSBXAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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